molecular formula C11H12N4O3 B2473011 ethyl (5-oxo-4-phenyl-4,5-dihydro-1{H}-tetrazol-1-yl)acetate CAS No. 352664-86-9

ethyl (5-oxo-4-phenyl-4,5-dihydro-1{H}-tetrazol-1-yl)acetate

Cat. No.: B2473011
CAS No.: 352664-86-9
M. Wt: 248.242
InChI Key: RJOURPMFNXXKBW-UHFFFAOYSA-N
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Description

Ethyl (5-oxo-4-phenyl-4,5-dihydro-1{H}-tetrazol-1-yl)acetate is a chemical compound with the molecular formula C₁₁H₁₂N₄O₃. It is a derivative of tetrazole, a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and materials science . This compound is characterized by its unique structure, which includes a tetrazole ring fused with a phenyl group and an ethyl acetate moiety.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-oxo-4-phenyl-4,5-dihydro-1{H}-tetrazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl (5-oxo-4-phenyl-4,5-dihydro-1{H}-tetrazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (5-oxo-4-phenyl-4,5-dihydro-1{H}-tetrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This interaction can disrupt metabolic pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-phenyl-1H-tetrazole-5-carboxylate: Similar structure but different functional groups.

    Ethyl 2-phenyl-2H-tetrazole-5-carboxylate: Another tetrazole derivative with distinct properties.

    Ethyl 4-phenyl-1H-tetrazole-5-carboxylate: Varies in the position of the phenyl group

Uniqueness

Ethyl (5-oxo-4-phenyl-4,5-dihydro-1{H}-tetrazol-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(5-oxo-4-phenyltetrazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-2-18-10(16)8-14-11(17)15(13-12-14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOURPMFNXXKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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